trans-3-Nonene

Catalog No.
S1539593
CAS No.
20063-92-7
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Nonene

CAS Number

20063-92-7

Product Name

trans-3-Nonene

IUPAC Name

(E)-non-3-ene

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5+

InChI Key

YCBSHDKATAPNIA-FNORWQNLSA-N

SMILES

CCCCCC=CCC

Canonical SMILES

CCCCCC=CCC

Isomeric SMILES

CCCCC/C=C/CC

The exact mass of the compound trans-3-Nonene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic Chemistry Research

    As an alkene (a hydrocarbon with a carbon-carbon double bond), trans-3-Nonene can participate in various organic reactions commonly studied in research. These may include reactions like addition reactions, isomerization reactions, and polymerization reactions . The specific reactivity of trans-3-Nonene would depend on the reaction conditions and other reactants involved.

  • Material Science Research

    Alkenes like trans-3-Nonene can be used as building blocks for the synthesis of polymers. Depending on the polymerization process, these polymers could have potential applications in various fields of material science. For instance, they might be investigated for use in creating plastics, coatings, or elastomers .

  • Chemical Biology Research

    Alkenes can play a role in biological processes. Studies might explore potential interactions of trans-3-Nonene with biological molecules or enzymes to understand its possible biological effects. This information could be useful in various areas of chemical biology research.

Trans-3-Nonene is an alkene with the molecular formula C9H18C_9H_{18} and a molecular weight of approximately 126.24 g/mol. It is characterized by a double bond between the third and fourth carbon atoms in its linear chain, which gives it unique physical and chemical properties. The compound belongs to a class of hydrocarbons known as nonenes, which have multiple structural isomers depending on the position of the double bond and branching of the carbon chain . Trans-3-Nonene, specifically, is one of the geometric isomers, distinguished from its cis counterpart by the arrangement of substituents around the double bond.

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert trans-3-Nonene into nonane.
  • Halogenation: Reaction with halogens (e.g., bromine or chlorine) leads to vicinal dihalides.
  • Hydrohalogenation: The addition of hydrogen halides can yield alkyl halides, where Markovnikov's rule often applies.
  • Polymerization: Under specific conditions, trans-3-Nonene can undergo polymerization to form larger hydrocarbon chains.

These reactions highlight its reactivity due to the presence of the C=C double bond .

Trans-3-Nonene can be synthesized through several methods:

  • From 3-nonyne: This method involves the reduction of 3-nonyne using catalytic hydrogenation.
  • Dehydrohalogenation: Starting from 3-bromo-nonane or similar halogenated precursors, elimination reactions can yield trans-3-Nonene.
  • Isomerization: Other nonene isomers can be converted to trans-3-Nonene under acidic or basic conditions.
  • Alkylation Reactions: Utilizing alkenes as starting materials in alkylation reactions can also lead to the formation of trans-3-Nonene .

Trans-3-Nonene has various applications in different fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of surfactants and detergents.
  • Flavor and Fragrance Industry: Its unique odor profile makes it useful in formulating fragrances.
  • Polymer Production: It is used in producing polymers and copolymers that have applications in plastics and coatings.

These applications highlight its versatility as a chemical building block .

Research on interaction studies involving trans-3-Nonene primarily focuses on its reactivity with other chemicals rather than biological interactions. Its interactions with halogens and acids have been well-documented, showing predictable outcomes based on established organic chemistry principles. Additionally, studies on similar compounds suggest that trans-3-Nonene may interact with biological systems similarly to other alkenes, though specific studies are sparse .

Trans-3-Nonene shares structural features with several other nonenes and alkenes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1-NoneneC9H18C_9H_{18}Double bond at position 1; more reactive than trans-3-nonene due to terminal position.
2-NoneneC9H18C_9H_{18}Double bond at position 2; exists as cis and trans isomers.
4-NoneneC9H18C_9H_{18}Double bond at position 4; less common than trans-3-nonene.
3-OcteneC8H16C_8H_{16}One carbon shorter; significant for industrial applications like surfactants.

Trans-3-Nonene is unique due to its specific geometric configuration (trans), which influences its physical properties such as boiling point and reactivity compared to its cis counterpart and other structural isomers .

XLogP3

4.2

UNII

697F6717WI

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

125146-82-9
20237-46-1
20063-92-7

Wikipedia

(3E)-3-nonene

Dates

Last modified: 08-15-2023

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